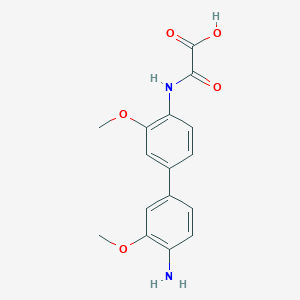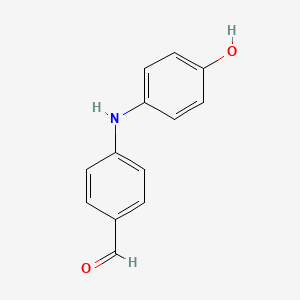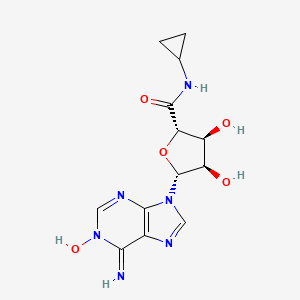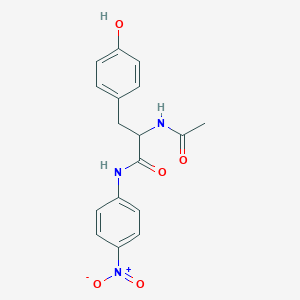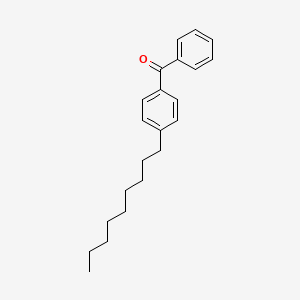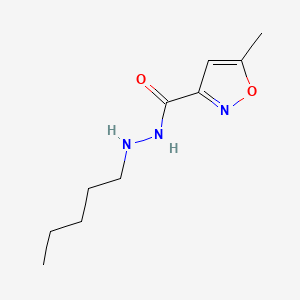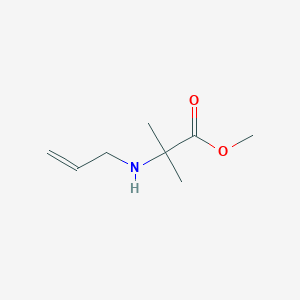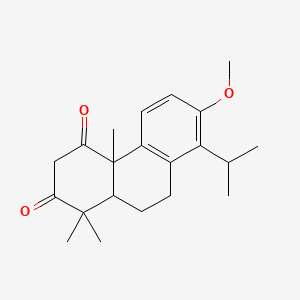
3,3,6,6-Tetramethylsuberic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethylsuberic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid with two carboxyl groups (-COOH) attached to a central carbon chain. The compound is known for its unique structural features, which include four methyl groups (-CH3) attached to the carbon chain, making it highly branched. This structural configuration imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylsuberic acid can be achieved through various synthetic routes. One common method involves the oxidation of 3,3,6,6-tetramethylcyclohexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation and high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. Additionally, the use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetramethylsuberic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or alkanes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
3,3,6,6-Tetramethylsuberic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethylsuberic acid involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylglutaric acid: A dicarboxylic acid with two methyl groups attached to the carbon chain.
3,3,6,6-Tetramethyladipic acid: A similar compound with a different carbon chain length.
3,3,6,6-Tetramethylpimelic acid: Another dicarboxylic acid with a similar structure but different carbon chain length.
Uniqueness
3,3,6,6-Tetramethylsuberic acid is unique due to its highly branched structure with four methyl groups, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications in research and industry, offering advantages such as increased stability, reactivity, and specificity in chemical reactions.
Propriétés
Numéro CAS |
23578-38-3 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyloctanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,7-9(13)14)5-6-12(3,4)8-10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16) |
Clé InChI |
XCPSWBNEOGUWCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(C)(C)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
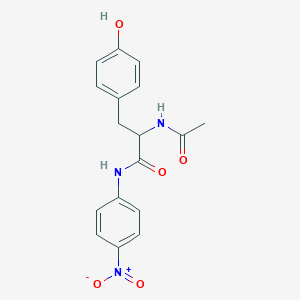
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
